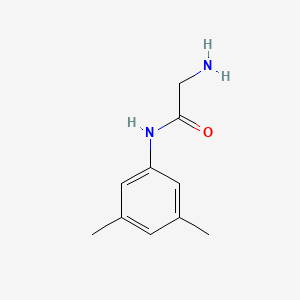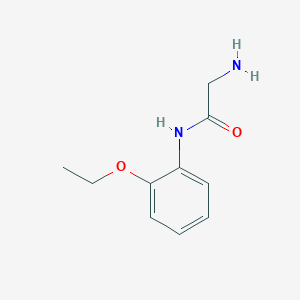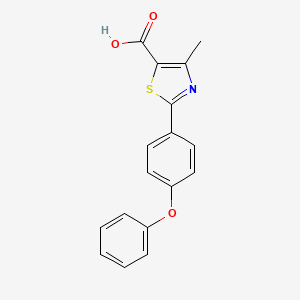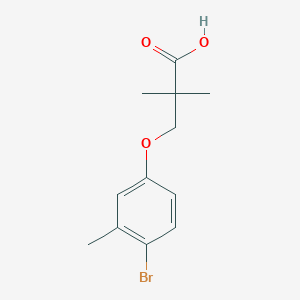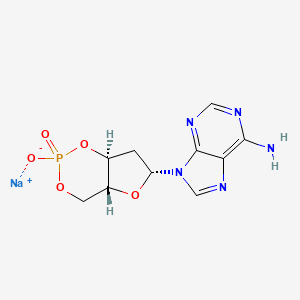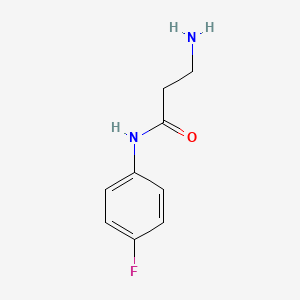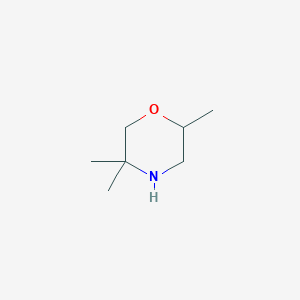
2,5,5-Trimethylmorpholine
概要
説明
2,5,5-Trimethylmorpholine is a chemical compound with the CAS Number: 938374-22-2 . It has a molecular weight of 129.2 .
Molecular Structure Analysis
The molecular formula of this compound is C7H15NO . Its average mass is 129.200 Da and its monoisotopic mass is 129.115356 Da .Physical And Chemical Properties Analysis
The physical form of this compound is liquid . It has a storage temperature of 4 degrees Celsius .科学的研究の応用
Organotin Compounds in Neurodegenerative Research
Organotin compounds, such as Trimethyltin (TMT), have been instrumental in neurodegenerative research. TMT is known to induce neurodegeneration selectively in the limbic system, with notable effects in the hippocampus. This property makes TMT a valuable tool in creating in vivo rodent models for studying the molecular mechanisms leading to hippocampal neurodegeneration, which can include oxidative stress, inflammatory responses, and neuronal death/survival mechanisms. Such models are crucial for understanding neurodegenerative diseases and developing therapeutic interventions, including those for temporal lobe epilepsy (Lee et al., 2016).
Environmental Impact Studies
Organotin compounds are also significant in environmental science, particularly in studying the toxicity and ecological impact of anthropogenic chemicals. Research has focused on understanding the concentrations of various antibiotics and compounds, including organotins, in aquatic environments and their effects on non-target species. Such studies are essential for assessing environmental risks and developing strategies to mitigate the impact of these compounds on ecosystems (Kovaláková et al., 2020).
Behavioral and Toxicity Studies
The behavioral toxicity of trialkyltin compounds, such as TMT and Triethyltin (TET), has been extensively reviewed, highlighting their distinct patterns of toxicity in adult animals. While TET is associated with neuromotor function impairments, TMT exposure leads to hyperactivity and learning and performance impairments, correlating with neuronal cell death in limbic system structures. These behavioral studies provide insights into the neurotoxic effects of organotin compounds and their potential implications for human health (Reiter & Ruppert, 1984).
Safety and Hazards
The safety information for 2,5,5-Trimethylmorpholine includes several hazard statements: H227, H302, H315, H318, H335 . Precautionary statements include P210, P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501 .
作用機序
Target of Action
2,5,5-Trimethylmorpholine primarily targets the nicotinic acetylcholine receptor (nAChR) . The nAChR plays a crucial role in transmitting signals in the nervous system. It is a type of ionotropic receptor that opens an ion channel upon binding with acetylcholine, a neurotransmitter, allowing the flow of ions across the cell membrane .
Mode of Action
This compound interacts with its target, the nAChR, by inhibiting the uptake of dopamine and norepinephrine . This interaction results in changes in the neurotransmitter levels in the synaptic cleft, affecting the transmission of signals in the nervous system .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the neurotransmitter signaling pathway . By inhibiting the uptake of dopamine and norepinephrine, it alters the concentration of these neurotransmitters in the synaptic cleft, thereby modulating the signaling pathway .
Pharmacokinetics
It has a low LogP value, indicating its potential to cross biological membranes . Its water solubility suggests that it could be well-absorbed and distributed in the body .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve changes in neurotransmitter levels in the nervous system. By inhibiting the uptake of dopamine and norepinephrine, it can potentially modulate neuronal signaling and influence various physiological processes .
生化学分析
Biochemical Properties
2,5,5-Trimethylmorpholine plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities and interactions with proteins. It has been observed to interact with enzymes such as monoamine oxidase and acetylcholinesterase, influencing their activity. The nature of these interactions involves the binding of this compound to the active sites of these enzymes, leading to either inhibition or modulation of their catalytic functions . Additionally, this compound can interact with nicotinic acetylcholine receptors, affecting neurotransmitter uptake and signaling pathways .
Cellular Effects
The effects of this compound on various cell types and cellular processes are diverse. In neuronal cells, it has been shown to influence cell signaling pathways by modulating the activity of nicotinic acetylcholine receptors . This modulation can lead to changes in neurotransmitter release and uptake, impacting synaptic transmission and neuronal communication. Furthermore, this compound affects gene expression by altering the transcriptional activity of genes involved in neurotransmitter synthesis and degradation . In non-neuronal cells, it can influence cellular metabolism by interacting with enzymes involved in metabolic pathways, thereby affecting cellular energy production and metabolic flux .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the binding of this compound to the active sites of enzymes, leading to inhibition or modulation of their activity . This binding can result in conformational changes in the enzyme structure, affecting its catalytic efficiency. Additionally, this compound can interact with receptor proteins, such as nicotinic acetylcholine receptors, altering their conformation and influencing their signaling capabilities . These interactions can lead to changes in downstream signaling pathways and gene expression, ultimately affecting cellular function.
Temporal Effects in Laboratory Settings
The effects of this compound in laboratory settings can vary over time. Studies have shown that the stability of this compound can be influenced by factors such as temperature and pH . Over time, the compound may undergo degradation, leading to changes in its biochemical properties and interactions with biomolecules. Long-term exposure to this compound has been observed to result in alterations in cellular function, including changes in enzyme activity and gene expression . These temporal effects highlight the importance of considering the stability and degradation of this compound in experimental settings.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, this compound has been shown to modulate enzyme activity and receptor function without causing significant toxicity . At higher doses, the compound can exhibit toxic effects, including neurotoxicity and hepatotoxicity . Threshold effects have been observed, where the impact of this compound on cellular function and metabolism becomes more pronounced at higher concentrations. These findings underscore the importance of carefully determining the appropriate dosage when using this compound in animal studies.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism . One key pathway involves the oxidation of this compound by monoamine oxidase, leading to the formation of metabolites that can further participate in biochemical reactions . Additionally, this compound can influence metabolic flux by modulating the activity of enzymes involved in energy production and cellular respiration . These interactions highlight the role of this compound in regulating metabolic processes and maintaining cellular homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . Once inside the cell, this compound can interact with intracellular transporters that facilitate its movement to various cellular compartments. The compound’s distribution within tissues can be influenced by factors such as lipid solubility and binding affinity to cellular proteins . These properties determine the localization and accumulation of this compound within different cellular and tissue environments.
Subcellular Localization
The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications . The compound can be directed to specific cellular compartments, such as the mitochondria or endoplasmic reticulum, where it exerts its biochemical effects. Post-translational modifications, such as phosphorylation or acetylation, can influence the localization and activity of this compound within the cell . These localization mechanisms are crucial for understanding the compound’s role in cellular function and its potential therapeutic applications.
特性
IUPAC Name |
2,5,5-trimethylmorpholine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-6-4-8-7(2,3)5-9-6/h6,8H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNEUNOOQVVWQNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC(CO1)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
938374-22-2 | |
| Record name | 2,5,5-trimethylmorpholine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



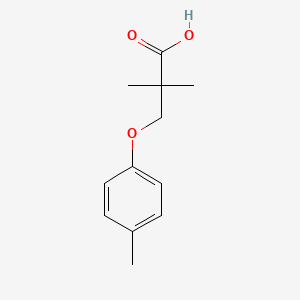
![3-[4-(Pyrimidin-2-yl)piperazin-1-yl]propanoic acid](/img/structure/B3169858.png)
![3-Ethoxy-4-[(3-methylbenzyl)oxy]benzoic acid](/img/structure/B3169865.png)
![3-[(3-Methylphenoxy)methyl]benzoic acid](/img/structure/B3169877.png)
![2-[(4-Methylphenyl)methoxy]naphthalene-1-carbonitrile](/img/structure/B3169897.png)
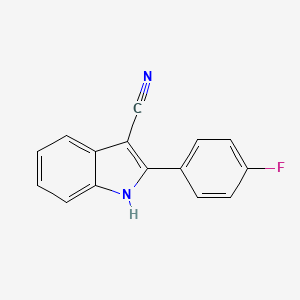
![2-[(4-Bromobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B3169911.png)
